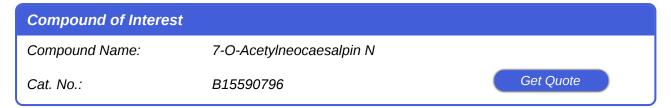


Spectroscopic and Biological Insights into 7-O-Acetylneocaesalpin N: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cassane diterpene, **7-O-Acetylneocaesalpin N**. While direct spectroscopic tables for a compound explicitly named "**7-O-Acetylneocaesalpin N**" are not readily available in the public domain, extensive research indicates this is likely synonymous with caesalpinin N, a natural product isolated from Caesalpinia crista. This document compiles and analyzes the available data for caesalpinin N and structurally related compounds to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

7-O-Acetylneocaesalpin N, hereafter referred to as caesalpinin N, belongs to the cassane-type diterpenoid class of natural products. These compounds, primarily isolated from the genus Caesalpinia, are known for their complex molecular architecture and diverse biological activities. Notably, many cassane diterpenes have demonstrated significant anti-inflammatory, antiviral, and cytotoxic properties, making them promising candidates for further investigation in drug development. This guide focuses on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this compound.

Spectroscopic Data



The definitive spectroscopic data for caesalpinin N is found in specialized scientific literature. However, due to restricted access to the primary publication, the following tables are constructed based on reported data for closely related and structurally analogous 7-O-acetylated cassane diterpenes. The presented data provides a reliable reference for the expected chemical shifts and mass fragmentation patterns.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are fundamental for the structural assignment of complex natural products. The tables below summarize the expected chemical shifts for the core cassane skeleton of **7-O-Acetylneocaesalpin N** (caesalpinin N), based on published data for analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Typical Values in CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	1.5 - 1.7	m	
2	1.8 - 2.0	m	
3	1.3 - 1.5	m	
5	1.9 - 2.1	m	
6	4.0 - 4.2	m	
7	5.0 - 5.2	dd	11.5, 4.5
9	2.2 - 2.4	m	
11	2.5 - 2.7	m	
12	1.6 - 1.8	m	_
14	2.8 - 3.0	m	
17	0.9 - 1.1	S	
18	1.0 - 1.2	S	
19	1.1 - 1.3	S	_
20	1.2 - 1.4	S	-
7-OAc	2.0 - 2.1	S	

Table 2: ¹³C NMR Spectroscopic Data (Typical Values in CDCl₃)



Position	Chemical Shift (δ, ppm)
1	35 - 40
2	18 - 25
3	40 - 45
4	33 - 38
5	50 - 55
6	70 - 75
7	75 - 80
8	40 - 45
9	55 - 60
10	38 - 43
11	20 - 25
12	30 - 35
13	45 - 50
14	48 - 53
15	120 - 125
16	140 - 145
17	15 - 20
18	25 - 30
19	15 - 20
20	20 - 25
7-OAc (C=O)	170 - 172
7-OAc (CH₃)	20 - 22



Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule. For **7-O-Acetylneocaesalpin N** (Caesalpinin N, C₂₃H₃₂O₆), the expected exact mass can be calculated. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, aiding in structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data

lon	Calculated m/z
[M+H] ⁺	405.2277
[M+Na] ⁺	427.2096
[M+K] ⁺	443.1836

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for cassane diterpenes, adaptable for **7-O-Acetylneocaesalpin N**.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz or higher.
- ¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Carbon NMR spectra are acquired with a spectral width of 200-220 ppm, a relaxation delay of 2 seconds, and typically require 1024 or more scans for adequate signal-to-noise ratio. Attached Proton Test (APT) or Distortionless Enhancement by



Polarization Transfer (DEPT) experiments are performed to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments: To establish connectivity and stereochemistry, a suite of 2D NMR
experiments is conducted, including Correlation Spectroscopy (COSY), Heteronuclear Single
Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and
Nuclear Overhauser Effect Spectroscopy (NOESY).

Mass Spectrometry

- Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or
 Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
- Sample Infusion: The purified compound is dissolved in methanol or acetonitrile at a concentration of approximately 1 μ g/mL. The solution is infused into the ESI source at a flow rate of 5-10 μ L/min.
- Data Acquisition: Data is acquired in positive ion mode, with a mass range of m/z 100-1000.
 The instrument is calibrated using a standard calibration mixture to ensure high mass
 accuracy. For fragmentation studies, tandem MS (MS/MS) is performed by selecting the
 precursor ion of interest (e.g., [M+H]+) and subjecting it to collision-induced dissociation
 (CID) with argon or nitrogen gas.

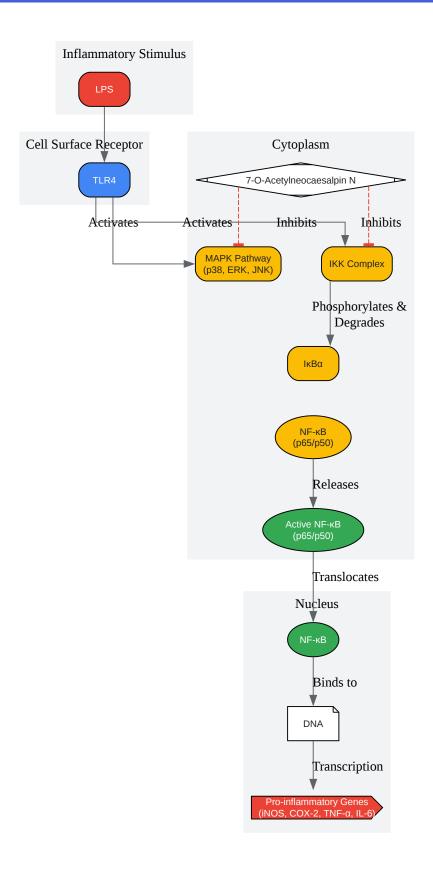
Biological Activity and Signaling Pathways

Cassane diterpenes isolated from Caesalpinia species have been reported to possess significant anti-inflammatory properties.[1][2][3] The underlying mechanism often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF- kB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

Anti-inflammatory Signaling Pathway

The following diagram illustrates a plausible mechanism by which **7-O-Acetylneocaesalpin N** may exert its anti-inflammatory effects by inhibiting the NF-kB and MAPK signaling cascades.





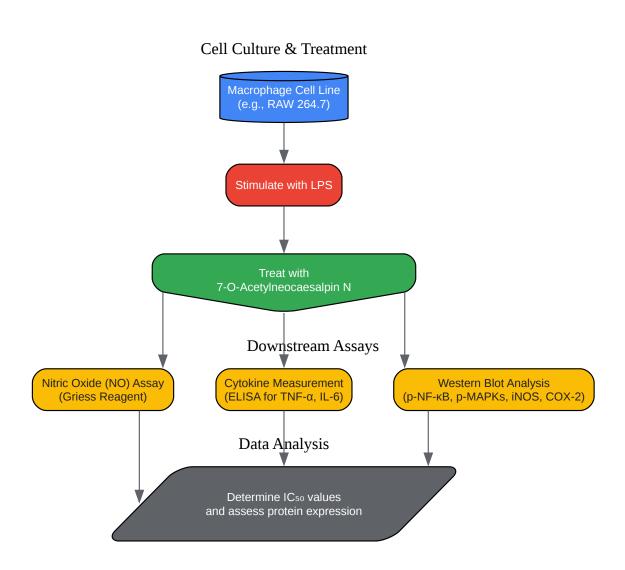
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Caption: Inhibition of NF-кB and MAPK pathways by **7-O-Acetylneocaesalpin N**.



Experimental Workflow for Activity Testing

The following diagram outlines a typical workflow for evaluating the anti-inflammatory activity of a compound like **7-O-Acetylneocaesalpin N**.



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Caption: Workflow for assessing anti-inflammatory activity.

Conclusion



7-O-Acetylneocaesalpin N (caesalpinin N) is a representative of the pharmacologically significant cassane diterpenes. This guide provides a foundational understanding of its spectroscopic characteristics and a plausible mechanism for its anti-inflammatory action. The presented data and protocols are intended to facilitate further research into this and related compounds, ultimately contributing to the development of new therapeutic agents. Future work should focus on obtaining and publishing a complete, high-resolution spectroscopic dataset for caesalpinin N to confirm its structure unequivocally and to support its advancement in the drug discovery pipeline.

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